molecular formula C17H18FN3O3 B2724342 2-(Benzyloxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034327-12-1

2-(Benzyloxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2724342
CAS No.: 2034327-12-1
M. Wt: 331.347
InChI Key: ZJLCSUVVWUCOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluoropyrimidine moiety, and the final coupling with the benzyloxy group. Common reagents used in these steps include:

    Pyrrolidine: Used as a starting material for the pyrrolidine ring.

    5-Fluoropyrimidine: Introduced through nucleophilic substitution reactions.

    Benzyl alcohol: Used to form the benzyloxy group through etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of the benzyloxy group to a benzaldehyde or benzoic acid derivative.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions involving the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation products: Benzaldehyde or benzoic acid derivatives.

    Reduction products: Alcohol derivatives.

    Substitution products: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Research: Studying its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may play a crucial role in binding to these targets, while the pyrrolidine ring and benzyloxy group contribute to the overall stability and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1-(3-(pyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone: Lacks the fluorine atom, which may affect its biological activity.

    2-(Benzyloxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the fluorine atom in 2-(Benzyloxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone may enhance its binding affinity to certain biological targets, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c18-14-8-19-17(20-9-14)24-15-6-7-21(10-15)16(22)12-23-11-13-4-2-1-3-5-13/h1-5,8-9,15H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLCSUVVWUCOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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